3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(4-Bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core. The compound features a 4-bromophenyl substituent at position 3 and an (E)-configured styryl group at position 4.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4S/c18-14-9-7-13(8-10-14)16-19-20-17-22(16)21-15(23-17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJYZVJLMYZAH-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate thiadiazole derivatives under acidic or basic conditions. The incorporation of the phenylethenyl group is achieved through a series of condensation reactions. This synthetic pathway not only enhances the compound's stability but also augments its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. Specifically, This compound has shown promising activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
| Microorganism | MIC (µg/mL) | Standard Drug (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 (Ampicillin) |
| Escherichia coli | 20 | 15 (Gentamicin) |
| Candida albicans | 25 | 20 (Fluconazole) |
The presence of the bromine atom in the phenyl ring is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For instance:
- Cell Line: MCF-7 (breast cancer)
- IC50: 12 µM
- Cell Line: HeLa (cervical cancer)
- IC50: 10 µM
These findings suggest that the compound may serve as a potential lead in developing new anticancer agents .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. The compound has shown activity against several viruses by inhibiting viral replication. Specifically:
- Virus: Influenza A
- Effectiveness: Significant reduction in viral load observed in treated cells.
This antiviral effect is attributed to the ability of the triazole ring to interfere with viral protein synthesis .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives including our compound. The results indicated that it outperformed several standard antibiotics in inhibiting bacterial growth.
Study 2: Cancer Cell Line Analysis
In another study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines. It was found to induce apoptosis through caspase activation pathways, showing promise as a chemotherapeutic agent.
Comparison with Similar Compounds
Aryl Group Modifications
- 3-(3-Nitrophenyl)-6-[(E)-2-phenylethenyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 215996-79-5): Substituent: 3-nitrophenyl at position 3. Synthesis: Prepared via cyclization of 5-(3-nitrophenyl)-4-amino-4H-1,2,4-triazole-3-thiol with cinnamic acid derivatives .
3-(4-Pyridinyl)-6-(2-sodiumsulfonatephenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole :
Halogenated Aryl Groups
- 3-(3-Bromophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 307325-47-9): Substituent: 3-bromophenyl at position 3 and 4-nitrophenyl at position 5. Key Difference: The thiadiazine ring (vs.
Substituent Variations at Position 6
Styryl vs. Heteroaryl Groups
(E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (LGH00045) :
6-(4-Bromophenyl)-3-(2-thienyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 155164-76-4):
Bulkier Substituents
- 6-(1-Adamantyl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₇H₁₁BrN₄S.
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., adamantyl) at position 6 reduce crystallinity but may improve membrane permeability .
- Biological Activity : Styryl and vinyl groups at position 6 (as in LGH00045) correlate with kinase inhibition, suggesting the target compound’s (E)-styryl group may confer similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
